

Application Note: Purification of Recombinant Hepatitis B Virus (HBV) Terminal Protein (TP) Domain

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Compound of Interest						
Compound Name:	HBV Seq1 aa:63-71					
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Introduction The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme essential for viral replication. It consists of several domains, including the Terminal Protein (TP) domain, which acts as a primer for the initiation of reverse transcription.[1] Due to its critical role, the TP domain is a key target for structural biology studies and the development of novel antiviral therapies.[1][2] Obtaining high-purity, functional recombinant TP domain is a prerequisite for these applications. This document provides a detailed protocol for the expression and purification of a Glutathione S-transferase (GST)-tagged HBV TP domain from Escherichia coli, a common and effective system for producing recombinant proteins.[3] The protocol employs affinity, ion exchange, and size-exclusion chromatography to achieve high purity.

Target Audience This guide is intended for researchers, scientists, and drug development professionals working in virology, molecular biology, and biochemistry who require purified HBV TP domain for experimental use.

Experimental Protocols

Protocol 1: Expression and Purification of GST-tagged HBV TP Domain

This protocol outlines a multi-step strategy for purifying the HBV TP domain, beginning with affinity chromatography to capture the GST-fusion protein, followed by optional tag cleavage and subsequent polishing steps to ensure high purity.



1. Expression in E. coli

- Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an
 expression vector encoding the GST-HBV TP domain. Plate on LB agar with the appropriate
 antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking (220 rpm).
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]
- Induction: Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.[2] Lower induction temperatures help improve protein solubility and prevent the formation of inclusion bodies.[2]
- Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
- 2. Cell Lysis and Lysate Clarification
- Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lysis: Lyse the cells by sonication on ice. Perform 10 cycles of 30-second bursts followed by 30-second cooling periods.[4]
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2] Carefully collect the supernatant, which contains the soluble GST-HBV TP domain.
- 3. Affinity Chromatography (GST Bind)
- Column Preparation: Equilibrate a Glutathione Sepharose column with 5 column volumes
 (CV) of Lysis Buffer.[4]
- Loading: Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.



- Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the GST-HBV TP domain with 5 CV of Elution Buffer. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.[4]
- 4. (Optional) GST Tag Cleavage
- Buffer Exchange: Pool the fractions containing the GST-HBV TP domain and dialyze against Cleavage Buffer at 4°C to remove glutathione.
- Digestion: Add a site-specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. Incubate at 4°C for 16 hours.
- Removal of GST Tag: To separate the cleaved TP domain from the GST tag and the
 protease (if it is also GST-tagged, like PreScission Protease), pass the digestion mixture
 through the Glutathione Sepharose column again. The cleaved TP domain will be in the flowthrough, while the GST tag and protease will bind to the resin.
- 5. Ion Exchange Chromatography (IEX)
- Equilibration: Equilibrate an anion exchange column (e.g., Mono Q) or a cation exchange column (e.g., Mono S), depending on the calculated isoelectric point (pl) of the TP domain, with IEX Buffer A.
- Loading: Load the dialyzed, tag-cleaved protein sample onto the column.
- Elution: Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
 Collect fractions and analyze by SDS-PAGE.
- 6. Size Exclusion Chromatography (SEC) Polishing Step
- Equilibration: Equilibrate a size exclusion column (e.g., Superdex 75) with 2 CV of SEC Buffer.
- Loading: Concentrate the IEX fractions containing the TP domain and load onto the SEC column.



- Elution: Run the column with SEC Buffer at a constant flow rate. The purified TP domain should elute as a single, symmetrical peak.
- Analysis and Storage: Pool the fractions from the main peak, confirm purity by SDS-PAGE, determine the concentration, and store at -80°C.

Data Presentation: Buffer Compositions

The following table summarizes the compositions of the buffers used in this protocol.



Buffer Name	Component	Concentration	рН	Notes
Lysis Buffer	Tris-HCl	50 mM	8.0	Add 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail just before use.
NaCl	150 mM			
EDTA	1 mM	_		
Wash Buffer	Tris-HCI	50 mM	8.0	Add 1 mM DTT before use.
NaCl	300 mM	_		
EDTA	1 mM	_		
Elution Buffer	Tris-HCl	50 mM	8.0	Contains reduced glutathione to compete for binding to the resin.
Reduced Glutathione	10 mM			
Cleavage Buffer	Tris-HCl	50 mM	8.0	Buffer composition may vary depending on the protease used.
NaCl	150 mM			
EDTA	1 mM	_		
DTT	1 mM	_		
IEX Buffer A	Tris-HCI	20 mM	8.0	pH should be ~1 unit above or

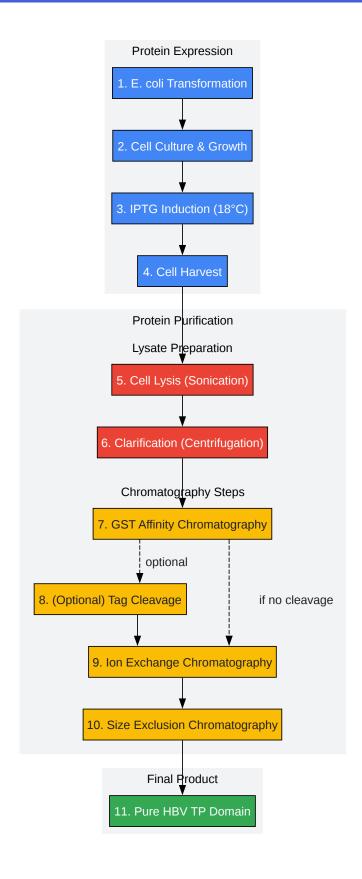


				below the pI of the TP domain.
IEX Buffer B	Tris-HCl	20 mM	8.0	
NaCl	1 M			
SEC Buffer	HEPES	20 mM	7.5	Final buffer for protein storage.
NaCl	150 mM			
DTT	1 mM			

Mandatory Visualization Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of the recombinant HBV TP domain.





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Caption: Workflow for recombinant HBV TP domain purification.



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